![molecular formula C17H14N4O5 B2500058 N-(2-carbamoylphenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 1396880-95-7](/img/structure/B2500058.png)
N-(2-carbamoylphenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
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Overview
Description
Synthesis Analysis
The synthesis of N-(4-bromophenyl)furan-2-carboxamide, a related compound to the one , was achieved through the reaction of furan-2-carbonyl chloride with 4-bromoaniline in the presence of triethylamine, resulting in excellent yields of 94%. This compound was further modified to produce a series of analogues via the Suzuki-Miyaura cross-coupling reaction, using triphenylphosphine palladium as a catalyst and potassium phosphate as a base, with yields ranging from moderate to good (43–83%) .
Molecular Structure Analysis
The molecular structure of N-((5-chloropyridin-2-yl)carbamothioyl)furan-2-carboxamide, which shares a furan carboxamide moiety with the compound of interest, was determined using single crystal X-ray diffraction. It crystallizes in the monoclinic system with space group P 1 21/c 1. The unit cell parameters are a = 4.5437(5) Å, b = 22.4550(3) Å, c = 11.8947(14) Å, and it contains four molecules per unit cell (Z = 4). The ligand forms neutral complexes with metal ions, coordinating as a bidentate ligand to yield [ML2] type complexes .
Chemical Reactions Analysis
The furan-2-carboxamide derivatives synthesized in the first study were subjected to in vitro antibacterial activity tests against drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and S. aureus. The parent molecule, N-(4-bromophenyl)furan-2-carboxamide, exhibited significant antibacterial activity, especially against NDM-positive A. baumannii, outperforming various commercially available drugs. This suggests that the furan carboxamide core may be crucial for the antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of the furan-2-carboxamide derivatives are inferred from their synthesis and molecular structure. The high yield of the synthesis indicates good reactivity and stability of the furan-2-carboxamide core under the reaction conditions. The crystal structure analysis provides insight into the solid-state properties of these compounds, such as lattice parameters and molecular packing, which are important for understanding their stability and potential interactions in biological systems. The coordination of the ligand to metal ions in the second study suggests that the furan-2-carboxamide derivatives can form stable complexes, which may influence their physical properties, such as solubility and melting point .
The studies also highlight the potential of furan-2-carboxamide derivatives in medicinal chemistry, as evidenced by their antibacterial and anticancer activities. The ability to form complexes with metal ions could also be leveraged for developing new therapeutic agents with enhanced properties .
Scientific Research Applications
Antimicrobial and Antiprotozoal Agents
Research has focused on the development of compounds with significant antimicrobial and antiprotozoal activities. For instance, novel dicationic imidazo[1,2-a]pyridines and related structures have shown strong DNA affinities and significant in vitro and in vivo activity against T. b. rhodesiense and P. falciparum, which are responsible for sleeping sickness and malaria, respectively (Ismail et al., 2004). Similarly, N-(4-bromophenyl)furan-2-carboxamide derivatives demonstrated potent in vitro antibacterial activities against drug-resistant bacterial strains, highlighting the potential of furan derivatives in addressing antimicrobial resistance (Siddiqa et al., 2022).
Antitumor Activities
Certain derivatives, like dihydropyrimidinone-isatin hybrids, have been evaluated for their inhibitory activity against HIV-1 reverse transcriptase, showcasing potential applications in antiviral therapy (Devale et al., 2017). Moreover, compounds such as thieno[2,3-b]pyridines and furo[2,3-b]pyridines derivatives have been synthesized and tested for their antiproliferative activity against various cancer cell lines, with some derivatives displaying significant cytotoxicity, indicating their potential as antitumor agents (Hung et al., 2014).
Novel Synthetic Routes and Chemical Properties
Studies have also explored new synthetic routes and the physicochemical properties of furan and pyrimidine derivatives. For example, innovative synthetic pathways to antitumor drugs like temozolomide illustrate the chemical versatility and potential therapeutic applications of pyrimidine derivatives (Wang et al., 1997). Furthermore, the synthesis and electrochromic properties of polyamides with pendent carbazole groups reveal the multifunctional applications of these compounds in material science (Hsiao et al., 2013).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, if it’s intended to be a pharmaceutical, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s difficult to predict the exact mechanism of action .
Future Directions
properties
IUPAC Name |
N-(2-carbamoylphenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1H-pyrimidine-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5/c18-14(22)11-5-1-2-6-13(11)20-15(23)12-8-19-17(25)21(16(12)24)9-10-4-3-7-26-10/h1-8H,9H2,(H2,18,22)(H,19,25)(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHRAIVGDVQAINS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=CNC(=O)N(C2=O)CC3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-carbamoylphenyl)-3-(furan-2-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide |
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